Mometasone

Catalog No.
S605254
CAS No.
105102-22-5
M.F
C22H28Cl2O4
M. Wt
427.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mometasone

CAS Number

105102-22-5

Product Name

Mometasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28Cl2O4

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

QLIIKPVHVRXHRI-CXSFZGCWSA-N

Solubility

Practically insoluble.
5.23e-03 g/L

Synonyms

Asmanex, Asmanex Twisthaler, Elocon, Furoate Monohydrate, Mometasone, Furoate, Mometasone, mometasone, mometasone furoate, mometasone furoate monohydrate, Monohydrate, Mometasone Furoate, Nasonex, Rinelon, Sch 32088, Sch-32088, Sch32088, Twisthaler, Asmanex

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C

Anti-inflammatory properties:

Mometasone's primary function is to suppress inflammation, and researchers are actively investigating its effectiveness in various inflammatory diseases. Studies have explored its potential benefits in:

  • Skin conditions: Research suggests mometasone's efficacy in treating inflammatory skin conditions like atopic dermatitis, psoriasis, and seborrheic dermatitis [].
  • Allergic rhinitis: Mometasone has been studied for its ability to control symptoms of allergic rhinitis, including inflammation and congestion [].
  • Other inflammatory diseases: Ongoing research explores mometasone's potential role in managing inflammatory bowel disease and asthma [, ].

Beyond inflammation:

While primarily studied for its anti-inflammatory properties, mometasone is also being investigated for its potential effects in other areas:

  • Cancer research: Recent studies suggest mometasone might inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death) [].
  • Neurological research: Preliminary research explores the potential of mometasone in reducing inflammation associated with neurodegenerative diseases like Alzheimer's disease [].

Mometasone is a synthetic corticosteroid, specifically a glucocorticoid, utilized primarily for its anti-inflammatory properties. It is characterized by the chemical formula C22H28Cl2O4C_{22}H_{28}Cl_{2}O_{4} and is known for its potent effects in treating various inflammatory conditions. Mometasone is often administered in the form of its furoate ester, mometasone furoate, which enhances its pharmacological efficacy and bioavailability. This compound exhibits high receptor affinity and is employed in various formulations, including nasal sprays and topical creams, to manage allergies, asthma, and skin disorders .

Mometasone mimics the effects of natural glucocorticoids by binding to glucocorticoid receptors inside cells. This complex formation regulates the expression of genes involved in inflammation, leading to reduced inflammatory response [].

Mometasone is generally safe when used as directed. However, potential side effects like skin irritation with topical use or throat irritation with inhalation have been reported [, ].

That influence its stability and efficacy. In aqueous solutions, it follows pseudo-first-order kinetics for degradation, particularly at pH levels above 4, where it can degrade into multiple products. The stability of mometasone furoate is optimized at lower pH levels (below 4), with degradation catalyzed by hydroxide ions . Its metabolic pathway involves extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly cytochrome P450 3A4, which hydroxylates the compound into various metabolites .

Mometasone exhibits significant biological activity through its interaction with glucocorticoid receptors. Upon binding, it induces conformational changes that promote the transcription of anti-inflammatory proteins while inhibiting pro-inflammatory mediators such as interleukins 4 and 5. This dual action helps reduce inflammation and allergic responses effectively. Mometasone also stabilizes cell membranes and decreases the influx of inflammatory cells into affected tissues . Its unique mechanism allows it to act as both an anti-inflammatory agent and a partial agonist of the mineralocorticoid receptor, contributing to its therapeutic versatility .

The synthesis of mometasone typically involves a multi-step process that includes the esterification of mometasone with furoic acid. The process may include the following steps:

  • Starting Material Preparation: The synthesis begins with the preparation of mometasone.
  • Esterification: Mometasone is reacted with furoic acid in the presence of a base to form mometasone furoate.
  • Purification: The reaction mixture is treated with aqueous hydrochloric acid to remove excess reagents and isolate the product.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy to confirm its structure .

Mometasone is widely used in various clinical settings due to its potent anti-inflammatory properties. Its applications include:

  • Allergic Rhinitis: Administered as a nasal spray to alleviate symptoms.
  • Asthma: Used in inhalers to reduce airway inflammation.
  • Dermatological Conditions: Employed in creams and ointments for skin disorders like eczema and psoriasis.
  • Ophthalmic Conditions: Utilized in eye drops for allergic conjunctivitis .

Mometasone interacts with several biological pathways and compounds. Notably, it binds with high affinity to glucocorticoid receptors, facilitating its anti-inflammatory effects. Interaction studies have shown that mometasone can inhibit cytochrome P450 2C8 activity, affecting the metabolism of other drugs . Additionally, it demonstrates minimal systemic absorption when administered nasally, reducing potential systemic side effects while maintaining localized efficacy .

Mometasone can be compared with several other corticosteroids that share similar therapeutic uses but differ in potency, receptor affinity, and side effect profiles. Here are some notable compounds:

Compound NameChemical FormulaPotencyUnique Features
DexamethasoneC22H29FO5C_{22}H_{29}FO_{5}HighStrong immunosuppressive effects; longer half-life
FluticasoneC22H27ClF3O4C_{22}H_{27}ClF_{3}O_{4}Medium-HighHigh receptor affinity; minimal systemic absorption
BudesonideC25H34O6C_{25}H_{34}O_{6}MediumExtensive first-pass metabolism; high safety profile
TriamcinoloneC21H27O6C_{21}H_{27}O_{6}MediumVersatile use in various formulations

Mometasone's uniqueness lies in its high receptor affinity—22 times greater than that of dexamethasone—and its relatively lower incidence of adverse effects compared to other corticosteroids .

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

426.1364648 g/mol

Monoisotopic Mass

426.1364648 g/mol

Heavy Atom Count

28

LogP

2.1
2.1

Melting Point

218-220 °C
218 - 220 °C

UNII

8HR4QJ6DW8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The inhaler is indicated for the maintenance treatment of asthma as prophylactic therapy. The nasal spray is indicated for the treatment of the nasal symptoms of seasonal allergic and perennial allergic rhinitis.

Pharmacology

Mometasone is a medium-potency synthetic corticosteroid with antiinflammatory, antipruritic, and vasoconstrictive properties. Studies in asthmatic patients have demonstrated that mometasone provides a favorable ratio of topical to systemic activity due to its primary local effect along with the extensive hepatic metabolism and the lack of active metabolites. Though effective for the treatment of asthma, glucocorticoids do not affect asthma symptoms immediately. Maximum improvement in symptoms following inhaled administration of mometasone furoate may not be achieved for 1 to 2 weeks or longer after starting treatment. When glucocorticoids are discontinued, asthma stability may persist for several days or longer. Mometasone has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone. The clinical significance of these findings is unknown.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R03AL
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC13 - Mometasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07X - Corticosteroids, other combinations
D07XC - Corticosteroids, potent, other combinations
D07XC03 - Mometasone
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD09 - Mometasone
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA07 - Mometasone

Mechanism of Action

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

105102-22-5

Absorption Distribution and Excretion

Nasal spray is virtually undetectable in plasma

Metabolism Metabolites

Hepatic. Extensive metabolism to multiple metabolites. There are no major metabolites detectable in plasma. Upon in vitro incubation, one of the minor metabolites formed is 6ß-hydroxy-mometasone furoate. In human liver microsomes, the formation of the metabolite is regulated by cytochrome P-450 3A4.

Wikipedia

Mometasone
Cholesteryl_chloride

Biological Half Life

5.8 hours

Use Classification

Human drugs -> Enerzair Breezhaler -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group

Dates

Modify: 2023-08-15

Explore Compound Types